NS5818
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Overview
Description
NS5818 is a ClC inhibitor.
Scientific Research Applications
Complex Interactions in Lake Communities : This paper discusses the role of the National Science Foundation in encouraging innovative ecological research, highlighting the need for new approaches in scientific research and the importance of funding for such endeavors (Trama & Carpenter, 2011).
Data Sharing by Scientists Practices and Perceptions
: This study examines the data practices of researchers, including data sharing, which is a crucial aspect of scientific research. It reveals that data sharing is vital for the verification of results and extending research from prior results, a practice that can be relevant for NS5818 studies (Tenopir et al., 2011).
Preliminary Results from Pyroelectric Crystal Accelerator : This paper discusses a project where cadets use pyroelectric crystals to ionize and accelerate residual gas, demonstrating the importance of hands-on, innovative approaches in scientific research, which could be applied to studying NS5818 (Anderson et al., 2011).
Dynamic Tuning of Plasmon–Exciton Coupling in Arrays of Nanodisk–J‐aggregate Complexes : Funded by several scientific agencies, this research highlights the importance of inter-disciplinary approaches and collaboration in advancing scientific knowledge, a methodology that could be beneficial in researching NS5818 (Zheng et al., 2010).
A General Class of Linear Transformations of Wiener Integrals : This research, supported by the United States Air Force, underscores the role of government funding in promoting scientific research, which could be relevant for studies involving NS5818 (Woodward, 1961).
The National Science Foundation Graduate Research Fellowship Program : The NSF Graduate Research Fellowship Program aims to support outstanding graduate students in scientific research, indicating the value of fostering young talent in fields that could include NS5818 research (Leming & Norman, 2022).
properties
CAS RN |
674299-39-9 |
---|---|
Product Name |
NS5818 |
Molecular Formula |
C23H19Cl2N7O2 |
Molecular Weight |
496.35 |
IUPAC Name |
4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C23H19Cl2N7O2/c1-32(2)22(33)14-5-3-13(4-6-14)19-8-7-17(12-20(19)21-28-30-31-29-21)26-23(34)27-18-10-15(24)9-16(25)11-18/h3-12H,1-2H3,(H2,26,27,34)(H,28,29,30,31) |
InChI Key |
FQIPXFVYNAMLDB-UHFFFAOYSA-N |
SMILES |
O=C(N(C)C)C1=CC=C(C2=CC=C(NC(NC3=CC(Cl)=CC(Cl)=C3)=O)C=C2C4=NNN=N4)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NS5818; NS 5818; NS-5818. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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